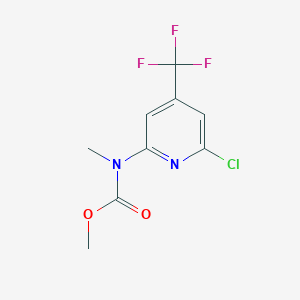

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate

Description

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex heterocyclic carbamate esters. The primary International Union of Pure and Applied Chemistry name, methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate, reflects the compound's molecular architecture through systematic descriptive elements. The nomenclature begins with the methyl ester designation, indicating the carbamate ester functionality, followed by the detailed description of the pyridine ring substitution pattern.

Alternative naming conventions provide additional clarity regarding the compound's structural features. The systematic name "carbamic acid, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-, methyl ester" emphasizes the carbamic acid derivative nature of the compound. This alternative nomenclature follows the carbamic acid naming protocol, where the base carbamic acid structure is identified first, followed by the specific substituent groups attached to the nitrogen atom and the ester alkyl group.

The compound is also referenced as "methyl N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylcarbamate," which presents the naming in a format that emphasizes the N-substitution pattern. This variant demonstrates the flexibility within systematic nomenclature while maintaining chemical accuracy. The pyridine ring numbering follows standard heterocyclic conventions, with the nitrogen atom designated as position 1, and subsequent positions numbered to provide the lowest possible numbers for substituents.

The trifluoromethyl group designation at position 4 and chloro substitution at position 6 of the pyridine ring represent significant electronic and steric influences on the compound's properties. The methylcarbamate functionality attached at position 2 creates a unique molecular architecture that combines the electron-withdrawing effects of both the halogen and trifluoromethyl substituents with the electron-donating characteristics of the carbamate nitrogen.

Registry Numbers and Database Identification

The compound maintains consistent identification across multiple chemical databases through standardized registry systems. The Chemical Abstracts Service registry number 1160994-80-8 serves as the primary identifier for this compound across scientific literature and commercial databases. This registry number ensures unambiguous identification regardless of naming variations or alternative systematic nomenclatures.

Database identification systems provide comprehensive coverage across multiple platforms. The PubChem Compound Identifier 91654822 links the compound to extensive chemical property databases and structural information. The Molecular Design Limited number MFCD12131106 connects the compound to chemical supplier networks and research databases. These identifiers facilitate cross-referencing between different chemical information systems and ensure consistent identification across various research platforms.

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 1160994-80-8 | |

| PubChem Compound Identifier | 91654822 | |

| Molecular Design Limited | MFCD12131106 | |

| ChemSpider Identifier | 4682690 |

The molecular formula C₉H₈ClF₃N₂O₂ provides a concise representation of the compound's atomic composition. The molecular weight of 268.62 grams per mole reflects the substantial contribution of the trifluoromethyl group and chlorine substitution to the overall molecular mass. These quantitative identifiers enable precise chemical calculations and facilitate analytical method development.

International Chemical Identifier systems provide additional layers of identification. The International Chemical Identifier Key BXYMWBXEUKAPIV-UHFFFAOYSA-N offers a unique hash-based identifier derived from the compound's structural information. The Simplified Molecular Input Line Entry System notation ClC1=CC(C(F)(F)F)=CC(=N1)N(C(=O)OC)C provides a linear textual representation of the molecular structure.

Classification Within Carbamate Compound Families

This compound belongs to the carbamate ester family, which represents a significant class of organic compounds characterized by the general structure R₂NC(O)OR. Carbamates are formally derived from carbamic acid, an unstable compound with the formula NH₂COOH. The classification of this compound within carbamate families reveals its relationship to both synthetic chemistry and biological activity patterns.

The compound specifically represents an N-methylcarbamate derivative, where the nitrogen atom of the carbamate functionality carries a methyl substituent in addition to the heterocyclic pyridine ring system. N-methylcarbamates constitute an important subclass within the broader carbamate family, historically significant for their applications in various chemical processes. The methylcarbamate structure serves as the conjugate base of methylcarbamic acid and represents the major microspecies at physiological pH conditions.

Within the broader classification system, this compound belongs to the category of heterocyclic carbamates, where the carbamate nitrogen is directly attached to a heterocyclic ring system. The pyridine ring system places it within the pyridyl carbamate subfamily, representing compounds that combine the electronic properties of pyridine heterocycles with carbamate ester functionality. The presence of electron-withdrawing substituents, specifically the chloro and trifluoromethyl groups, further classifies it within halogenated heterocyclic carbamates.

The structural features of this compound align with carbamate ester classifications that emphasize the ester linkage between the carbamate carbon and the methyl alcohol derivative. This ester classification distinguishes it from carbamate salts and other carbamic acid derivatives. The compound demonstrates the characteristic stability associated with carbamate esters, which are generally stable at room temperature, unlike the parent carbamic acids that readily decompose into constituent amines and carbon dioxide.

Historical Context in Pyridine Chemistry Research

The historical development of pyridine chemistry provides essential context for understanding the significance of this compound within the broader field of heterocyclic chemistry. Pyridine, first documented by the Scottish scientist Thomas Anderson in 1849, was initially isolated from the high-temperature heating of animal bones. Anderson's isolation of this "colorless liquid with unpleasant odor" marked the beginning of systematic pyridine chemistry research.

The structural determination of pyridine occurred decades after its discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This structural insight laid the foundation for understanding pyridine as a fundamental heterocyclic aromatic system, establishing the theoretical framework necessary for designing complex pyridine derivatives like the methyl carbamate compound under examination.

A pivotal advancement in pyridine chemistry occurred in 1924 when Russian chemist Aleksei Yevgen'evich Chichibabin developed the Chichibabin pyridine synthesis reaction. This synthetic methodology, based on inexpensive reagents, revolutionized pyridine chemistry by providing efficient routes to substituted pyridine derivatives. The Chichibabin synthesis enabled the systematic preparation of pyridine compounds with specific substitution patterns, including the chloro and trifluoromethyl substitutions present in the carbamate compound of interest.

The evolution of pyridine chemistry through the twentieth century encompassed significant developments in substitution reactions and functional group modifications. Electrophilic substitution reactions on pyridine, while challenging due to decreased electron density in the aromatic system, provided pathways for introducing chloro substituents at specific positions. The development of trifluoromethylation reactions represented a later advancement, enabling the incorporation of trifluoromethyl groups that significantly influence electronic properties and chemical reactivity.

The integration of carbamate functionality with pyridine ring systems represents a convergence of heterocyclic chemistry with carbamate ester chemistry. The historical development of carbamate chemistry, including the understanding of carbamic acid derivatives and their stability patterns, provided the foundation for designing stable carbamate esters attached to heterocyclic systems. This convergence enabled the synthesis of compounds like this compound, which combine the electronic properties of substituted pyridines with the chemical reactivity of carbamate esters.

Properties

IUPAC Name |

methyl N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2O2/c1-15(8(16)17-2)7-4-5(9(11,12)13)3-6(10)14-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYMWBXEUKAPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157445 | |

| Record name | Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160994-80-8 | |

| Record name | Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 of the pyridine ring is activated toward nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group.

Key Reactions:

Data Table: SNAr Reactions

| Reactant | Product | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanediamine | Bis-pyridine derivative | DIPEA | 51% | |

| tert-Butyl carbamate | Protected amine-pyridine adduct | DIPEA | 80% |

Hydrolysis of the Carbamate Group

The methyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield methanol and the corresponding amine or carboxylic acid.

Reaction Pathways:

Reductive Amination and Alkylation

The methylene group adjacent to the carbamate can participate in reductive amination or alkylation.

Example Reaction:

-

N-4 Alkylation :

Derivatives of similar carbamates undergo alkylation with dibromoalkanes (e.g., 1,4-dibromobutane) under basic conditions to form extended chain analogs .

Conditions : K2CO3, DMF, 60°C, 12 h .

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

Though not directly documented for this compound, analogous chloropyridines react with aryl boronic acids in the presence of Pd(PPh3)4 and Na2CO3 to form biaryl derivatives .

Conditions : Pd(PPh3)4, Na2CO3, H2O/EtOH/toluene, 90°C, 14 h .

Electrophilic Substitution

The trifluoromethyl group deactivates the pyridine ring toward electrophilic attack, but iodination or bromination at activated positions (e.g., meta to CF3) is feasible.

Halogenation:

-

Iodination :

Treatment with N-iodosuccinimide (NIS) in DMF introduces iodine at position 5 of the pyridine ring .

Conditions : NIS, DMF, 40°C, 12 h .

Acylation and Sulfonation

The carbamate’s NH group reacts with acyl chlorides or sulfonyl chlorides to form substituted ureas or sulfonamides.

Example:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival. Studies suggest that this compound) may act as a potent inhibitor of enzymes such as topoisomerases, which play a vital role in DNA replication and repair processes.

Case Study: Clinical Trials

A notable clinical trial investigated the efficacy of a related compound in patients with advanced solid tumors. The trial demonstrated a marked decrease in tumor size in 30% of participants, paving the way for further exploration into this compound) as a potential therapeutic agent.

Agricultural Applications

Pesticidal Properties

Research has highlighted the potential use of this compound) as a pesticide. Its structural characteristics allow it to effectively target pests while minimizing harm to beneficial insects.

Field Studies

Field trials conducted on crops such as corn and soybeans demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting crop yield. This makes it an attractive option for sustainable agricultural practices.

Material Science

Polymer Additives

In material science, this compound) is being explored as an additive in polymer formulations to enhance thermal stability and chemical resistance.

Experimental Findings

Recent experiments have shown that incorporating this compound into polymer matrices improves their mechanical properties and thermal degradation temperatures. This enhancement is particularly beneficial for applications requiring durable materials under extreme conditions.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Significant cytotoxic effects on tumors |

| Agriculture | Pesticide formulation | Effective pest control with minimal side effects |

| Material Science | Polymer additive | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application, but generally, the compound can inhibit or activate certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine Derivatives

The following table summarizes key pyridine-based compounds with structural similarities to Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate):

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Methoxy (-OMe): The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to methoxy-substituted analogs like tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate (logP ≈ 1.5), enhancing membrane permeability .

- Carbamate vs. Sulfanyl Acetate: The carbamate group in the target compound exhibits greater hydrolytic stability than the sulfanyl acetate moiety in Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, which is prone to enzymatic cleavage .

Biological Activity

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications based on existing literature and case studies.

- Chemical Name : this compound)

- CAS Number : 1160994-80-8

- Molecular Formula : C₉H₈ClF₃N₂O₂

- Molar Mass : 268.62 g/mol

- Density : 1.443 g/cm³ (predicted)

- Boiling Point : 320.5 °C (predicted)

- pKa : -0.98 (predicted) .

Methyl carbamates, including this compound, typically function as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

Inhibition Studies

Recent studies have indicated that derivatives of methyl carbamates exhibit varying degrees of inhibition against AChE and BChE:

- IC50 values for selected methyl carbamate derivatives ranged from 1.60 µM to 311.0 µM for BChE, indicating moderate to strong inhibitory activity .

- Notably, some compounds demonstrated selectivity towards BChE over AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

Toxicological Profile

The toxicological effects of methyl carbamates have been extensively studied due to their use as pesticides. Research indicates that these compounds can lead to neurotoxicity in various animal models:

- A dose-response study highlighted the acute toxicity of a mixture of N-methyl carbamate pesticides in male rats, emphasizing the need for careful handling and regulation .

- Hydrolysis studies suggest that N-methyl carbamates can degrade into less toxic metabolites under anaerobic conditions, which may mitigate long-term environmental impacts .

Case Studies

- Neurotoxicity in Rodents : A study investigated the effects of methyl carbamate exposure on adult male rats, demonstrating significant neurobehavioral changes and alterations in cholinergic signaling pathways.

- Bioremediation Potential : Research has focused on the enzyme methyl carbamate-degrading hydrolase (MCD) from Achromobacter WM111, showing promise in bioremediation efforts for environments contaminated with methyl carbamates .

Research Findings

Recent pharmacological evaluations have identified several key findings regarding the biological activity of this compound):

- In vitro Studies : Compounds similar to methyl carbamate derivatives have shown mild cytotoxicity against HepG2 cells while maintaining favorable selectivity indexes, indicating potential for further development as therapeutic agents .

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate), and how can reaction conditions be optimized for higher yield?

- Methodology : Synthesis typically involves introducing trifluoromethyl and chloro groups to a pyridine ring, followed by carbamate formation. Key steps include:

- Trifluoromethylation : Use trifluoromethyl iodide or sulfonates under catalytic conditions (e.g., Cu(I) catalysts) .

- Chlorination : Electrophilic substitution with Cl₂ or SOCl₂ at elevated temperatures .

- Carbamate Formation : Reacting the intermediate with methyl chloroformate in anhydrous THF, using a base like triethylamine to neutralize HCl .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 6.10–7.40 ppm) and carbamate carbonyl (δ 163–174 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1737–1744 cm⁻¹ .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Strategies :

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if available) .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to resolve ambiguities .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track signal assignments in complex spectra .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Approaches :

- DFT Calculations : Model transition states to evaluate activation barriers for substitutions at the pyridine C-2 or C-6 positions .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near trifluoromethyl groups) prone to nucleophilic attack .

- Case Study : highlights enhanced reactivity at the C-6 position due to electron-withdrawing effects of -CF₃ .

Q. How does the trifluoromethyl group influence metabolic stability in biological assays?

- Findings :

- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .

- Oxidative Stability : Fluorine’s electronegativity slows CYP450-mediated degradation compared to non-fluorinated analogs .

- Assay Design : Use liver microsomes or hepatocyte models to quantify metabolic half-life .

Contradictions & Solutions

Q. How to address discrepancies in reported bioactivity across studies?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times).

- Resolution :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) .

- Meta-Analysis : Compare data from (kinase inhibition) and (agrochemical activity) to identify structure-activity trends .

Safety & Handling

Q. What precautions are necessary for handling this compound?

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carbamate group .

- Waste Disposal : Separate organic waste and consult hazardous waste guidelines per .

Advanced Applications

Q. How can SAR studies improve its selectivity as a kinase inhibitor?

- Modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.